![molecular formula C22H22N2O3S B2988862 N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 500115-04-8](/img/structure/B2988862.png)

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

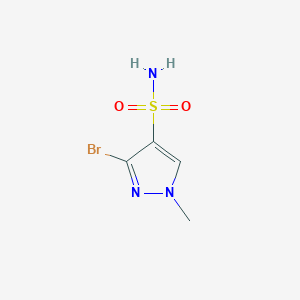

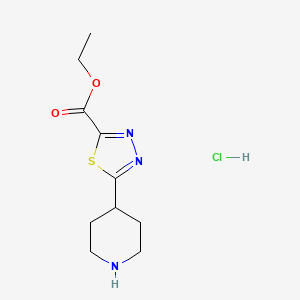

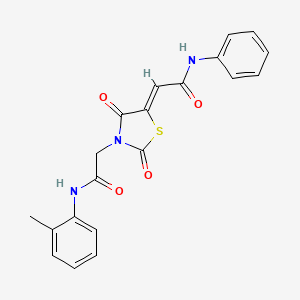

“N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the molecular formula C22H22N2O3S . It has a molecular weight of 394.49 g/mol.

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide” include a molecular weight of 422.5 g/mol, XLogP3-AA of 4.1, one hydrogen bond donor count, four hydrogen bond acceptor count, and eight rotatable bond count .科学的研究の応用

Pharmacokinetics and Metabolism

Disposition and Metabolism of SB-649868

A study by Renzulli et al. (2011) investigated the pharmacokinetics and metabolism of SB-649868, a novel orexin receptor antagonist, in humans. The study found that the compound was primarily excreted via feces and extensively metabolized, with negligible amounts excreted unchanged. This research provides insights into the metabolic pathways and elimination of benzamide derivatives, which could inform the development of similar compounds (Renzulli et al., 2011).

Oncology

Venetoclax Metabolism in Humans

Liu et al. (2017) characterized the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 inhibitor. The study highlighted the complex metabolic pathways involved in the processing of benzamide-based compounds, contributing to our understanding of how these drugs interact with the body's metabolic systems (Liu et al., 2017).

Neurology and Psychiatry

Amisulpride for Schizophrenia

Boyer et al. (1995) explored the efficacy of amisulpride, a benzamide compound, in improving negative symptoms of schizophrenia. This study highlights the therapeutic potential of benzamide derivatives in treating psychiatric disorders, offering an alternative to traditional neuroleptics (Boyer et al., 1995).

Dermatology

Allergic Contact Dermatitis

Caruana et al. (2011) reported a case of occupational allergic contact dermatitis caused by benzophenone-4, a benzamide-related compound. This research underscores the importance of understanding the allergenic potential of chemical compounds used in various industries (Caruana et al., 2011).

作用機序

Target of Action

The primary target of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects the carbon dioxide and bicarbonate equilibrium in the body. This can lead to a decrease in the buffering capacity of the blood and other bodily fluids, potentially affecting various physiological processes that rely on this buffering system .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide’s action are primarily related to the inhibition of Carbonic Anhydrase 2. This can lead to changes in pH homeostasis and various physiological processes that depend on the carbon dioxide/bicarbonate buffering system .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Benzyl-4-(N,4-Dimethylphenylsulfonamido)benzamide. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to Carbonic Anhydrase 2 .

特性

IUPAC Name |

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-8-14-21(15-9-17)28(26,27)24(2)20-12-10-19(11-13-20)22(25)23-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYHQMRMGJDGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)